![molecular formula C29H46N2O6 B1426307 N-cyclohexylcyclohexanamine;(2S)-2-[methyl(phenylmethoxycarbonyl)amino]-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid CAS No. 200341-08-8](/img/structure/B1426307.png)
N-cyclohexylcyclohexanamine;(2S)-2-[methyl(phenylmethoxycarbonyl)amino]-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid
概要
説明
“N-cyclohexylcyclohexanamine;(2S)-2-[methyl(phenylmethoxycarbonyl)amino]-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid” is a synthetic compound often used in peptide synthesis. It is a derivative of aspartic acid, modified to include protective groups that facilitate its incorporation into longer peptide chains. The compound is typically used in research settings, particularly in the fields of biochemistry and medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “N-cyclohexylcyclohexanamine;(2S)-2-[methyl(phenylmethoxycarbonyl)amino]-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid” involves several steps:
Protection of Aspartic Acid: The carboxyl group of aspartic acid is protected using tert-butyl (OtBu) groups to prevent unwanted reactions.
N-Methylation: The amino group is methylated to form N-methyl aspartic acid.
Coupling with Z-group: The Z-group (benzyloxycarbonyl) is introduced to protect the amino group.
Formation of DCHA Salt: The final compound is converted into its dicyclohexylamine (DCHA) salt form for stability and ease of handling.
Industrial Production Methods
Industrial production of “this compound” follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted under controlled conditions.
Purification: The product is purified using techniques such as crystallization or chromatography.
Quality Control: The final product is subjected to rigorous quality control to ensure purity and consistency.
化学反応の分析
Types of Reactions
“N-cyclohexylcyclohexanamine;(2S)-2-[methyl(phenylmethoxycarbonyl)amino]-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid” can undergo various chemical reactions, including:
Deprotection: Removal of protective groups under acidic or basic conditions.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.
Hydrolysis: Breakdown of the compound in the presence of water.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the OtBu group.
Coupling: Carbodiimides such as EDC or DCC are used to facilitate peptide bond formation.
Hydrolysis: Mild acidic or basic conditions are employed.
Major Products Formed
Deprotected Aspartic Acid Derivatives: Removal of protective groups yields free aspartic acid derivatives.
Peptide Chains: Coupling reactions result in the formation of longer peptide chains.
科学的研究の応用
“N-cyclohexylcyclohexanamine;(2S)-2-[methyl(phenylmethoxycarbonyl)amino]-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid” is used in various scientific research applications, including:
Peptide Synthesis: It is a key intermediate in the synthesis of peptides and proteins.
Drug Development: Used in the development of peptide-based drugs.
Biochemical Studies: Employed in studies of enzyme-substrate interactions and protein folding.
Industrial Applications: Utilized in the production of synthetic peptides for research and therapeutic purposes.
作用機序
The mechanism of action of “N-cyclohexylcyclohexanamine;(2S)-2-[methyl(phenylmethoxycarbonyl)amino]-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid” involves its incorporation into peptide chains. The protective groups facilitate selective reactions, allowing for the stepwise synthesis of peptides. The compound interacts with various molecular targets, including enzymes and receptors, depending on the specific peptide sequence it is part of.
類似化合物との比較
Similar Compounds
Z-Asp(OtBu)-OH: Similar structure but without the N-methyl group.
N-Me-Asp(OtBu)-OH: Lacks the Z-group protection.
Z-Asp(OBzl)-OH: Uses benzyl (OBzl) protection instead of tert-butyl.
Uniqueness
“N-cyclohexylcyclohexanamine;(2S)-2-[methyl(phenylmethoxycarbonyl)amino]-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid” is unique due to its combination of protective groups and N-methylation, which provides specific reactivity and stability advantages in peptide synthesis.
特性
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S)-2-[methyl(phenylmethoxycarbonyl)amino]-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO6.C12H23N/c1-17(2,3)24-14(19)10-13(15(20)21)18(4)16(22)23-11-12-8-6-5-7-9-12;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5-9,13H,10-11H2,1-4H3,(H,20,21);11-13H,1-10H2/t13-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTIXCSIGDUSBDL-ZOWNYOTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C(=O)O)N(C)C(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@@H](C(=O)O)N(C)C(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H46N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


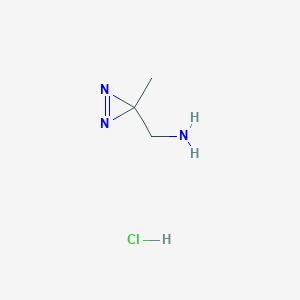
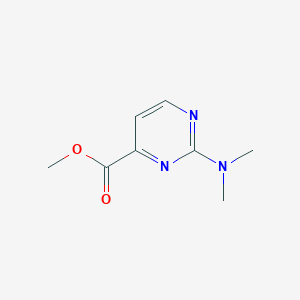
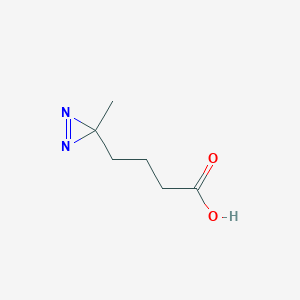
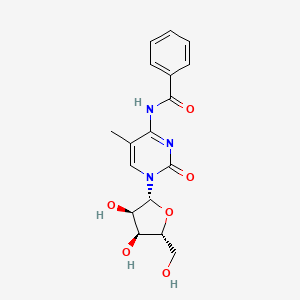
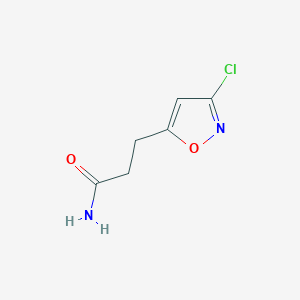
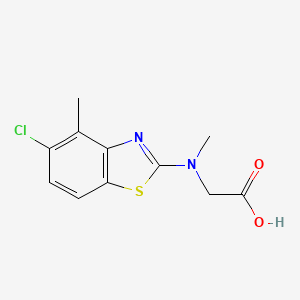
![4-(methylthio)-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine](/img/structure/B1426232.png)
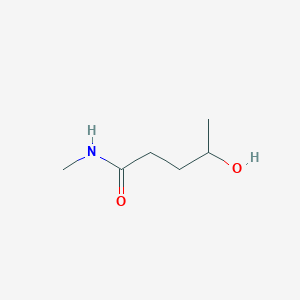

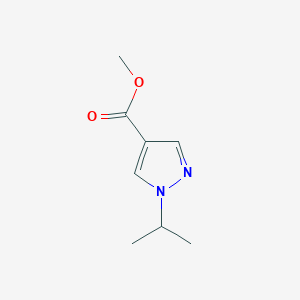
![2-methyl-4-[(2S)-pyrrolidin-2-yl]-1,3-thiazole](/img/structure/B1426238.png)
![1H-Pyrazolo[3,4-c]pyridin-5(6H)-one](/img/structure/B1426240.png)
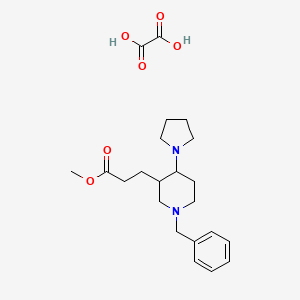
![(E)-[(4-bromophenyl)methylidene][2-(dimethylamino)ethyl]amine](/img/structure/B1426244.png)
